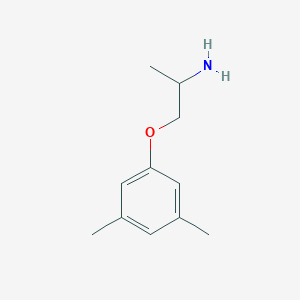

2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine

Übersicht

Beschreibung

2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine is an organic compound characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to a 1-methyl-ethylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine typically involves the reaction of 3,5-dimethylphenol with an appropriate alkylating agent, followed by amination. One common method involves the use of 1-bromo-2-methylpropane as the alkylating agent, which reacts with 3,5-dimethylphenol in the presence of a base such as potassium carbonate to form 2-(3,5-dimethylphenoxy)-1-methylpropane. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine undergoes various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield reduced amine derivatives.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides, thiols, or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenoxy derivatives .

Wissenschaftliche Forschungsanwendungen

2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

Industry: It is used in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine involves its interaction with specific molecular targets and pathways. The compound may act on cellular receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(3,5-Dimethylphenoxy)methyl]oxirane

- 2-(3,5-Dimethylphenoxy)ethanol

- 6-chloro-3-[3-(4-chloro-3,5-dimethyl-phenoxy)propyl]-1H-indole-2-carboxylic acid

Uniqueness

2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Biologische Aktivität

2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine is a compound that has garnered attention in the pharmaceutical and chemical research communities due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 117322-93-7

- Molecular Formula : C12H17NO

- Molecular Weight : 193.27 g/mol

Research indicates that compounds similar to this compound often interact with various biological receptors and enzymes. The presence of the phenoxy group is significant as it can enhance the lipophilicity of the compound, allowing better membrane penetration and receptor binding.

Potential Biological Activities

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains. The ability to disrupt bacterial cell membranes is a common mechanism.

- Anticancer Properties : Studies have indicated that certain derivatives can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cells.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, potentially providing therapeutic benefits in chronic inflammatory diseases.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of a related compound on MCF-7 cells. The results indicated that treatment with concentrations above 800 ppm led to significant cell death within three hours, demonstrating the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of phenolic compounds similar to this compound. The study found that these compounds exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus, suggesting a broad-spectrum antimicrobial action .

Data Tables

| Activity Type | Tested Concentration | Observed Effect |

|---|---|---|

| Cytotoxicity | 800 - 1600 ppm | Induced apoptosis in MCF-7 cells |

| Antimicrobial | 1875 ppm | Bactericidal effect on S. aureus |

Discussion

The biological activities of this compound suggest a promising profile for further pharmacological development. Its structural features align with known bioactive compounds, which could facilitate interactions with various biological targets.

Future Directions

Further research is warranted to explore:

- The detailed mechanisms through which this compound exerts its effects.

- Structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.

- In vivo studies to assess the pharmacokinetics and therapeutic potential in clinical settings.

Eigenschaften

IUPAC Name |

1-(3,5-dimethylphenoxy)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-4-9(2)6-11(5-8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLCQNGJZJXXPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415453 | |

| Record name | 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117322-93-7 | |

| Record name | 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.